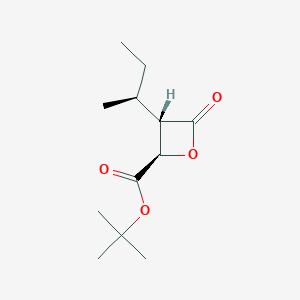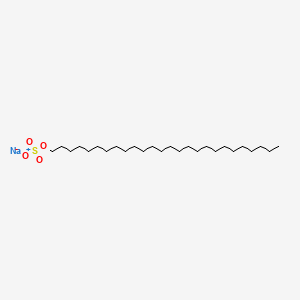
Sodium hexacosyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexacosyl sulfate is a long-chain alkyl sulfate salt, commonly known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifier.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexacosyl sulfate can be synthesized through the sulfation of hexacosanol (a long-chain fatty alcohol) followed by neutralization with sodium hydroxide. The reaction typically involves heating hexacosanol with sulfur trioxide to form hexacosyl sulfate, which is then neutralized with sodium hydroxide to produce sodium hexacosyl sulfate.
Industrial Production Methods: In an industrial setting, the production of sodium hexacosyl sulfate involves large-scale sulfation reactors where hexacosanol is continuously fed and reacted with sulfur trioxide. The resulting hexacosyl sulfate is then neutralized with sodium hydroxide in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: Sodium hexacosyl sulfate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Hexacosyl sulfate derivatives, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides, amides.
Scientific Research Applications
Sodium hexacosyl sulfate is extensively used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a phase transfer catalyst and in organic synthesis.
Biology: In cell culture media to reduce surface tension and improve nutrient absorption.
Medicine: As an ingredient in pharmaceutical formulations to enhance drug delivery.
Industry: In detergents, cosmetics, and personal care products for its emulsifying and foaming properties.
Mechanism of Action
The mechanism by which sodium hexacosyl sulfate exerts its effects primarily involves its ability to reduce surface tension. It interacts with water molecules, disrupting hydrogen bonds and allowing for better wetting and spreading. This property makes it effective in various applications, such as detergents and emulsifiers.
Molecular Targets and Pathways Involved:
Surface Tension Reduction: Sodium hexacosyl sulfate targets the surface of liquids, reducing surface tension and improving the mixing of immiscible liquids.
Emulsification: It stabilizes emulsions by forming micelles that encapsulate oil droplets, preventing coalescence.
Comparison with Similar Compounds
Sodium Dodecyl Sulfate (SDS)
Sodium Lauryl Sulfate (SLS)
Sodium Tetradecyl Sulfate
Sodium Hexadecyl Sulfate
Properties
CAS No. |
71317-52-7 |
|---|---|
Molecular Formula |
C26H53NaO4S |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
sodium;hexacosyl sulfate |
InChI |
InChI=1S/C26H54O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27,28)29;/h2-26H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
APTYBPOYHBMIED-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


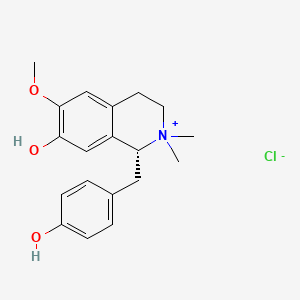
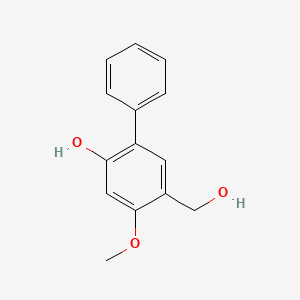
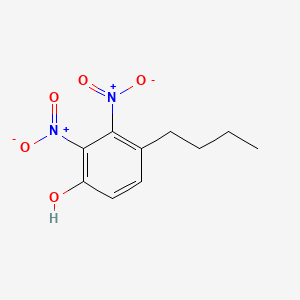
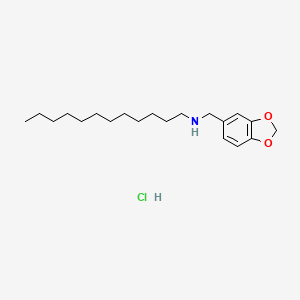
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)

![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)
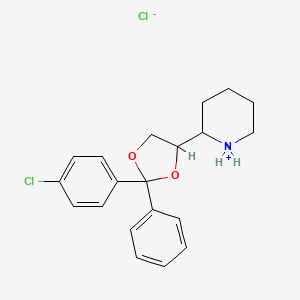



![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
